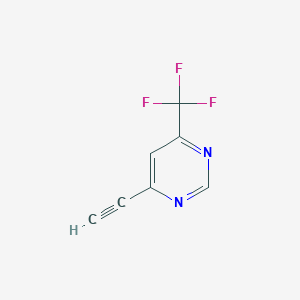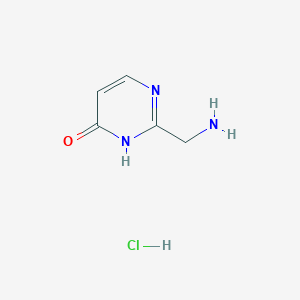![molecular formula C19H15N3OS B1449803 (5E)-2-メルカプト-5-[(2-メチル-1H-インドール-3-イル)-メチレン]-3-フェニル-3,5-ジヒドロ-4H-イミダゾール-4-オン CAS No. 681014-88-0](/img/structure/B1449803.png)
(5E)-2-メルカプト-5-[(2-メチル-1H-インドール-3-イル)-メチレン]-3-フェニル-3,5-ジヒドロ-4H-イミダゾール-4-オン
説明
(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C19H15N3OS and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的研究:潜在的な抗がん剤
この化合物は、抗がん特性について研究されてきたさまざまなインドール誘導体の合成の前駆体として役立つ可能性があります。 インドール誘導体の中には、HeLa、MCF-7、HT-29などの癌細胞株に対して有効性を示したものがあります 。構造的類似性から、(5E)-2-メルカプト-5-[(2-メチル-1H-インドール-3-イル)-メチレン]-3-フェニル-3,5-ジヒドロ-4H-イミダゾール-4-オンは同様の生物活性について調査することができる可能性があります。
生化学的研究:受容体タンパク質との相互作用
この化合物と構造的に関連するインドリン誘導体は、RCAR/PYR/PYL受容体タンパク質と相互作用することが判明しています 。これらの相互作用は植物生物学において重要であり、植物ホルモンであるアブシジン酸に対する応答に影響を与える可能性があります。したがって、この化合物は生化学研究におけるタンパク質-リガンド相互作用を研究するために使用することができます。
合成化学:複素環式化合物の中間体
問題の化合物は、新しい複素環式化合物の開発において重要な、二置換1-(インドリン-5-イル)メタンアミンの合成における中間体として作用することができます .
抗炎症研究:ヒドラジド誘導体
ヒドラジド置換基を持つインドール誘導体は、有意な抗炎症活性を示してきました 。そのため、(5E)-2-メルカプト-5-[(2-メチル-1H-インドール-3-イル)-メチレン]-3-フェニル-3,5-ジヒドロ-4H-イミダゾール-4-オンは、その抗炎症の可能性を探求するために改変することができます。
神経薬理学:鎮痛特性
非ステロイド性抗炎症薬であるインドメタシンに関連する化合物は、類似のインドール部分を共有しています 。これは、この化合物は鎮痛特性について研究することができ、潜在的に筋骨格系および関節の障害の治療に貢献することを示唆しています。
有機合成:新規手法
インドール誘導体の合成は、有機化学の興味深いトピックです。 この化合物は、特にインドール環系を含む複雑な分子の構築のための新規合成手法の開発に使用することができます .
作用機序
Target of Action
The compound contains an indole moiety , which is a prevalent structure in many biologically active compounds. Indole derivatives are known to interact with various targets in the body, including enzymes, receptors, and DNA . The specific targets of this compound would depend on its exact structure and properties.
生化学分析
Biochemical Properties
(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The interaction involves the formation of hydrogen bonds between the compound and specific amino acid residues in the enzyme’s active site, leading to the inhibition of COX-2 activity. Additionally, this compound may interact with nuclear receptors and signaling molecules, influencing various biochemical pathways.
Cellular Effects
The effects of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cell survival and proliferation . In cancer cells, it has demonstrated the ability to induce apoptosis and inhibit cell growth, making it a potential candidate for anticancer therapies. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the regulation of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as COX-2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to a reduction in the production of pro-inflammatory mediators. Additionally, the compound can activate or inhibit nuclear receptors, resulting in changes in gene expression. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its effects. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and the levels of specific metabolites, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins. These factors determine the compound’s localization and accumulation, impacting its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with nuclear receptors and transcription factors, influencing gene expression. In mitochondria, it may affect mitochondrial function and apoptosis pathways. The precise subcellular localization contributes to the compound’s diverse biochemical and cellular effects.
特性
IUPAC Name |
4-hydroxy-5-[(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-15(14-9-5-6-10-16(14)20-12)11-17-18(23)22(19(24)21-17)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENBDVWJTRHRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)
![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)
![2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1449725.png)
![3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1449726.png)
![1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione](/img/structure/B1449727.png)






![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate](/img/structure/B1449735.png)

![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide](/img/structure/B1449741.png)
